![molecular formula C7H13N3O B1527680 1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)- CAS No. 1224888-26-9](/img/structure/B1527680.png)
1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)-
Overview
Description
“1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)-” is a type of pyrazole derivative . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .
Synthesis Analysis
Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of “1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)-” can be represented as a 2D Mol file or as a computed 3D SD file . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1- and 2- and three carbon atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4 H - 1-benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Scientific Research Applications
Synthesis of Heterocyclic Systems
Pyrazoles like 1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)- are known for their role as precursors in the synthesis of more complex heterocyclic systems. They are particularly used in creating pyrazolo[1,5-a]pyrimidines, which have significant pharmaceutical relevance .
Medicinal Chemistry
In medicinal chemistry, aminopyrazoles serve as versatile scaffolds. They provide useful ligands for receptors or enzymes, which are crucial in the development of anticancer and anti-inflammatory drugs. The presence of a free amino group, as in the case of 5-aminopyrazoles, is particularly advantageous for these applications .
Cross-Coupling Reactions
The compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds, an essential process in organic synthesis and pharmaceutical drug development .
Agrochemicals
As an intermediate in organic synthesis, this pyrazole derivative finds applications in the agrochemical industry. It can be involved in the synthesis of compounds that act as growth regulators or pesticides .
Dyestuff Industry
The chemical properties of pyrazoles make them suitable for use in the dyestuff industry. They can be involved in the production of pigments and dyes that are used in various industrial applications .
Liquid Crystal Properties
Some pyrazole derivatives exhibit liquid crystal properties. This makes them valuable in the production of displays and other electronic devices where control of light is essential .
Safety and Hazards
Future Directions
Given the wide range of applications of pyrazoles in various fields of science, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles . This suggests that future research in this area will likely focus on these aspects.
properties
IUPAC Name |
(5-amino-1-propan-2-ylpyrazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5(2)10-7(8)3-6(4-11)9-10/h3,5,11H,4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOVBBBPKDSTRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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